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2-(Aminomethyl)-1-hydroxynaphthalene

Cat. No.: B11912312
M. Wt: 173.21 g/mol
InChI Key: QUHJFAAQOMRQLG-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Naphthalene (B1677914) Derivatives in Chemical Science

The story of naphthalene begins in the early 19th century with its isolation from coal tar, a viscous liquid byproduct of converting coal into coke. encyclopedia.comwikipedia.org In 1821, John Kidd first described the properties of this white, crystalline solid, proposing the name "naphthaline." wikipedia.org Its chemical formula was later determined by the renowned scientist Michael Faraday in 1826. knowde.com This discovery was historically significant as it marked the beginning of coal's use as a source for valuable chemical compounds, not just as a fuel. encyclopedia.com

Historically, naphthalene's most recognizable application was as the primary ingredient in mothballs, owing to its volatility and insect-repellent properties. knowde.comrasayanjournal.co.in However, its primary industrial role has been as a precursor for the synthesis of other chemicals. The single largest use of naphthalene is the industrial production of phthalic anhydride, a vital intermediate for manufacturing dyes, resins, and plasticizers. wikipedia.orgknowde.comperlego.com

In the contemporary scientific landscape, the naphthalene scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govijpsjournal.com Its rigid, planar, and lipophilic nature allows it to interact with a wide array of biological targets. Consequently, naphthalene derivatives have been successfully developed into drugs for a multitude of conditions. nih.govmdpi.com The versatility of the naphthalene core is demonstrated by the broad spectrum of biological activities its derivatives exhibit, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govijpsjournal.commdpi.com Several naphthalene-based molecules have received FDA approval and are marketed as therapeutics, underscoring their clinical relevance. nih.gov

Beyond medicine, naphthalene derivatives are crucial in materials science. Their unique photophysical properties, stemming from the conjugated π-electron system, make them excellent candidates for fluorescent probes and organic electronic devices. nih.gov They are used as sensitizers, surfactants, and key components in the synthesis of azo dyes. nih.govresearchgate.net In the construction industry, sulfonated naphthalene formaldehyde (B43269) (SNF) is widely used as a superplasticizer in concrete admixtures to improve workability and strength. globenewswire.com This vast range of applications, from pharmaceuticals to advanced materials, highlights the enduring and evolving importance of the naphthalene framework in modern chemical science. knowledge-sourcing.comnih.gov

Table 1: Examples of Marketed Drugs Containing the Naphthalene Moiety

Drug Name Therapeutic Class Primary Application
Propranolol Beta Blocker Antihypertensive
Naproxen NSAID Anti-inflammatory, Analgesic
Nafcillin Antibiotic Antibacterial
Terbinafine Antifungal Treatment of fungal infections
Duloxetine SNRI Antidepressant, Anxiolytic
Nabumetone NSAID Anti-inflammatory

| Bedaquiline | Diarylquinoline | Antitubercular |

Structural Analysis and Pharmacophore Potential of Aminonaphthols

Aminonaphthols are a specific class of naphthalene derivatives characterized by the presence of both an amino group and a hydroxyl group attached to the naphthalene core. The compound 2-(Aminomethyl)-1-hydroxynaphthalene belongs to a subset known as aminoalkylnaphthols. These compounds are commonly synthesized via multicomponent reactions, most notably the Betti reaction, which involves the condensation of a naphthol, an aldehyde, and an amine. nih.govrsc.org This reaction provides a straightforward route to creating structurally diverse aminonaphthols. researchgate.net

The concept of a pharmacophore refers to the specific three-dimensional arrangement of functional groups in a molecule that is essential for its interaction with a biological target and thus for its biological activity. nih.govnih.gov Aminonaphthols possess a distinct pharmacophore profile arising from their key structural elements:

Aromatic System: The large, flat, and lipophilic naphthalene surface can engage in π-π stacking and hydrophobic interactions with biological macromolecules.

Hydrogen Bond Donor: The hydroxyl (-OH) group serves as a potent hydrogen bond donor.

Hydrogen Bond Acceptor: The nitrogen atom of the amino group acts as a hydrogen bond acceptor.

This combination of a hydrophobic scaffold with precisely positioned hydrogen bond donors and acceptors makes the aminonaphthol framework a versatile pharmacophore. It has the potential to bind to a variety of enzyme active sites or receptors. The specific substitution pattern on the naphthalene ring, as seen in this compound, defines the precise geometry of these features, which is critical for target recognition. nih.gov The biological activities reported for various aminonaphthol derivatives, such as anticancer and antimicrobial effects, validate the pharmacophore potential of this structural class. nih.govnih.gov

Current Research Frontiers and Unexplored Avenues for this compound and Related Analogues

Current research on aminonaphthols and their analogues, often referred to as Betti bases, is highly active and focused on several key areas. A major frontier is the development of novel and efficient catalytic methods for their synthesis. rsc.org While the classic Betti reaction is effective, researchers are exploring the use of various catalysts, including Brønsted acids, ionic liquids, and metal complexes, to improve reaction times, yields, and stereoselectivity, particularly for the synthesis of chiral aminonaphthols. rsc.org These chiral derivatives are of significant interest for their application as ligands in asymmetric catalysis, a field crucial for the production of enantiomerically pure pharmaceuticals. rsc.orgnih.gov

Another significant research area is the systematic evaluation of the biological activities of these compounds. mdpi.com Scientists are synthesizing libraries of aminonaphthol and amidoalkyl naphthol derivatives and screening them for a wide range of therapeutic properties, including antibacterial, antifungal, anticancer, and antioxidant activities. nih.govmdpi.com These studies aim to establish clear structure-activity relationships (SAR), identifying which structural modifications enhance potency and selectivity for specific biological targets. nih.gov

For this compound specifically, several avenues remain largely unexplored. While research exists for the broader class of aminonaphthols, dedicated studies on this particular isomer are scarce. Unexplored frontiers include:

Asymmetric Synthesis: Developing a highly stereoselective synthesis for the chiral variants of this compound. This would allow for the investigation of how stereochemistry impacts its biological activity and its potential as a chiral ligand.

Advanced Biological Screening: Moving beyond preliminary antibacterial or anticancer screens to test for more specific activities, such as enzyme inhibition (e.g., kinases, proteases) or receptor modulation, based on computational docking and pharmacophore modeling.

Materials Science Applications: Investigating its potential as a fluorescent sensor. The naphthalene core is inherently fluorescent, and the amino and hydroxyl groups could act as binding sites for specific ions or molecules, leading to detectable changes in its photophysical properties. nih.gov

Polymer Chemistry: Using its bifunctional nature to act as a monomer in the synthesis of novel polymers. The combination of the rigid naphthalene unit and the reactive amino and hydroxyl groups could lead to materials with unique thermal, mechanical, or optical properties.

Table 2: Reported Biological Activities of Aminonaphthol Derivatives

Derivative Class Reported Biological Activity Reference
Aminobenzylnaphthols Anticancer, Antioxidant nih.gov
Amidoalkyl naphthols Antiviral, Antibacterial, Antifungal mdpi.com
Indole-incorporated aminonaphthols Antioxidant, Antimicrobial, Antitubercular, Anticancer nih.gov
Thiophene-containing aminobenzylnaphthols Anticancer nih.gov

Scope and Strategic Objectives of the Academic Research

To fully elucidate the scientific potential of this compound, a focused academic research program is necessary. The scope of this research should encompass its fundamental chemistry, biological activity, and potential applications as a functional molecule. The strategic objectives of such a program would be as follows:

To Establish Efficient and Versatile Synthetic Methodologies: The primary objective is to develop robust and high-yielding synthetic routes to this compound. This includes optimizing existing multicomponent reaction conditions and developing novel catalytic methods to enable asymmetric synthesis, providing access to enantiomerically pure forms of the compound.

To Conduct Comprehensive Structural and Physicochemical Characterization: A thorough analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction is required. This will confirm the molecular structure, elucidate the role of intramolecular hydrogen bonding, and provide fundamental data on its chemical and photophysical properties.

To Systematically Evaluate its Pharmacophore Potential and Biological Activity: The compound and its synthesized analogues should be subjected to a broad panel of in vitro biological assays. Initial screening should target key areas where naphthalene derivatives have shown promise, such as anticancer, antimicrobial, and antioxidant activity. nih.govijpsjournal.com Hits from these screens would be further investigated to determine their mechanism of action and establish structure-activity relationships.

To Explore its Utility in Asymmetric Catalysis and Materials Science: The chiral, enantiomerically pure versions of the compound should be tested as ligands in a range of asymmetric catalytic transformations to assess their effectiveness and selectivity. Furthermore, its potential as a building block for new materials, such as fluorescent chemosensors or specialized polymers, should be investigated by exploring its reactivity and photophysical properties.

By pursuing these objectives, the scientific community can move beyond the general understanding of aminonaphthols and unlock the specific potential of this compound as a valuable tool in chemical biology, organic synthesis, and materials science.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
5-amino-1-naphthol
Bedaquiline
Duloxetine
Naphthalene
Nafcillin
Nabumetone
Naproxen
Phthalic anhydride
Propranolol
Sulfonated naphthalene formaldehyde (SNF)
Terbinafine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B11912312 2-(Aminomethyl)-1-hydroxynaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(aminomethyl)naphthalen-1-ol

InChI

InChI=1S/C11H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7,12H2

InChI Key

QUHJFAAQOMRQLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Aminomethyl 1 Hydroxynaphthalene

Regioselective Functionalization Strategies for Naphthalene (B1677914) Ring Systems

The precise placement of functional groups on the naphthalene core is paramount for tuning the biological activity of the resulting compounds. Several strategies have been developed to achieve regioselective functionalization, particularly for the introduction of the aminomethyl group at the C2 position of 1-naphthol (B170400).

Mannich Reaction-Based Synthesis of Aminomethylated Naphthols

The Mannich reaction is a cornerstone in the synthesis of aminomethylated naphthols. researchgate.netnih.govorganic-chemistry.orglibretexts.orgwikipedia.orgproquest.com This one-pot, three-component condensation involves an active hydrogen compound (in this case, 1-naphthol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govorganic-chemistry.orglibretexts.orgwikipedia.orgproquest.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic attack by the enol form of the naphthol. libretexts.orgwikipedia.org This method is valued for its operational simplicity and the ability to construct C-C and C-N bonds in a single step under mild conditions. researchgate.net

A notable variation is the Betti reaction, which is a modified Mannich reaction that utilizes 1-naphthol or 2-naphthol (B1666908), an aldehyde, and an amine to produce aminobenzylnaphthols. researchgate.netnih.gov The versatility of the Mannich reaction allows for the use of a wide range of aliphatic and aromatic aldehydes, as well as various primary and secondary amines, leading to a diverse library of 2-(aminomethyl)-1-hydroxynaphthalene derivatives. nih.gov

The synthesis of related 1-amidoalkyl-2-naphthols, which can be precursors to aminomethylated naphthols, is often achieved through one-pot multicomponent Mannich reactions. mdpi.comresearchgate.net These reactions can be catalyzed by various substances, including Lewis and Brønsted acids, and have been shown to be effective under solvent-free conditions. scirp.orglookchem.com For instance, the use of ferric hydrogensulfate as a catalyst has been reported for the synthesis of 1-amidoalkyl-2-naphthols, which can subsequently be hydrolyzed to the corresponding 1-aminomethyl-2-naphthol derivatives. lookchem.com

Catalysts and Conditions for Mannich-Type Reactions in the Synthesis of Aminomethylated Naphthol Precursors
CatalystReaction ConditionsKey FeaturesReference
Phenylboronic acidSolvent-free, 120 °CEfficient for a wide range of functionalized aromatic aldehydes. mdpi.com
Adipic acidSolvent-free, 120 °CUtilizes an organic acid catalyst. mdpi.com
Tetrachlorosilane (TCS)Room temperature, solvent-freeHigh to excellent yields for the synthesis of 1-amidoalkyl-2-naphthols. scirp.org
Ferric hydrogensulfateSolvent-free or microwave conditionsCatalyst can be recovered and reused. lookchem.com
Amberlite IRA-400 Cl resinEthanol, refluxEco-friendly protocol with a recyclable catalyst. bohrium.com

Bucherer Reaction Modifications and Microwave-Assisted Synthesis

The Bucherer reaction provides a classical method for the conversion of naphthols to naphthylamines in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.orgorganicreactions.org This reversible reaction is a powerful tool for introducing an amino group onto the naphthalene ring system. wikipedia.orgorganicreactions.org It has been successfully employed to convert 1,7-dihydroxynaphthalene (B165257) to 7-amino-1-naphthol, demonstrating its utility in the synthesis of aminonaphthols. wikipedia.org The mechanism involves the addition of a bisulfite anion to the naphthol, followed by nucleophilic attack by the amine and subsequent elimination of sodium bisulfite. wikipedia.org

Modern modifications to the Bucherer reaction often involve the use of microwave irradiation to accelerate the reaction rate and improve yields. researchgate.net Microwave-assisted synthesis has emerged as a rapid and efficient technique in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. youtube.comorganic-chemistry.orgyoutube.com For instance, the synthesis of aminonaphthalene derivatives using the Bucherer reaction under microwave irradiation has been shown to be a very simple and efficient method, with optimal conditions established at 150 Watts for 30 minutes. researchgate.net This approach has been used to prepare various aminonaphthalenes, which are valuable intermediates in the synthesis of more complex molecules. acs.org

Multi-Component Reactions (MCRs) for Naphthol Derivatization

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. ijcmas.com This approach is atom-economical and aligns with the principles of green chemistry. bohrium.comijcmas.com MCRs have been extensively used for the derivatization of naphthols to produce a wide array of compounds, including the precursors to this compound. ijcmas.com

The synthesis of 1-amidoalkyl-2-naphthols is a prime example of an MCR, typically involving the condensation of an aryl aldehyde, 2-naphthol, and an amide or nitrile. scirp.orglookchem.com A variety of catalysts, including Lewis and Brønsted acids, have been employed to facilitate this transformation. scirp.orglookchem.com For instance, a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine catalyzed by methanesulfonic acid using a "Grindstone Chemistry" approach has been reported to afford 1-aminoalkyl-2-naphthols in excellent yields. ijcmas.com This solvent-free method is energy-efficient and offers operational simplicity. ijcmas.com

The mechanism of these MCRs often involves the in-situ formation of an ortho-quinone methide (o-QM) intermediate from the reaction of 2-naphthol with an aldehyde in the presence of an acid catalyst. scirp.orgijcmas.com This reactive intermediate is then trapped by a nucleophile, such as an amine or amide, to yield the final product. scirp.orgijcmas.com

Examples of Multi-Component Reactions for Naphthol Derivatization
ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
2-Naphthol, Aromatic Aldehydes, Piperidine/MorpholineAmberlite IRA-400 Cl resin, Ethanol, Reflux1-(α-aminoalkyl)-2-naphtholsHigh yield, mild and clean reaction conditions, recyclable catalyst. bohrium.com
β-Naphthol, Aryl Aldehydes, AcetonitrileTetrachlorosilane (TCS), Room Temperature, Solvent-free1-Amidoalkyl-2-naphtholsHigh to excellent yields, simple procedure. scirp.org
2-Naphthol, Aromatic Aldehydes, AcetamideFerric hydrogensulfate, Solvent-free or Microwave1-Amidoalkyl-2-naphtholsShorter reaction times, excellent yield, reusable catalyst. lookchem.com
2-Naphthol, Aldehydes, AmineMethane sulphonic acid, 'Grindstone Chemistry'1-Aminoalkyl-2-naphtholsEnergy efficient, operational simplicity, good yields. ijcmas.com

Selective Derivatization of Aminomethyl and Hydroxyl Moieties

Once the this compound scaffold is assembled, further derivatization of the aminomethyl and hydroxyl groups can lead to a vast array of compounds with tailored properties.

Controlled Amination and Hydroxylation Routes

Direct and selective amination of the naphthalene ring is a significant challenge. However, methods for the regioselective ortho-amination of 2-naphthol and its analogues have been developed. researchgate.netacs.orgnih.govacs.org One such approach involves the reaction with substituted hydrazines, which provides a direct route to N-aryl-1-amino-2-naphthol compounds without the need for transition metal catalysts. acs.orgnih.govacs.org This one-pot operation offers an efficient way to introduce an amino group specifically at the C1 position adjacent to the hydroxyl group. acs.orgnih.govacs.org

Controlled hydroxylation, on the other hand, is less commonly a primary strategy for the synthesis of the core this compound structure, as the starting material is typically a naphthol. However, the manipulation of the hydroxyl group, such as through etherification or esterification, is a common derivatization strategy.

Cascade and Domino Reactions in Aminonaphthol Synthesis

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation from a single starting material. These processes are highly efficient and can rapidly generate molecular complexity.

In the context of aminonaphthol synthesis, domino reactions have been employed to construct highly functionalized naphthalenes. nih.gov For example, a domino reaction between Morita–Baylis–Hillman (MBH) acetates and active methylene (B1212753) compounds can lead to the formation of functionalized naphthalenes. nih.gov While not a direct synthesis of this compound, these methodologies showcase the power of cascade sequences in building the core naphthalene structure, which can then be further functionalized. The development of novel cascade reactions that directly install both the amino and hydroxyl functionalities in a controlled manner remains an active area of research.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. One-pot, multi-component reactions are a cornerstone of this approach, offering a streamlined route to aminonaphthol derivatives. ijcmas.com For instance, the Betti reaction, a classic multi-component condensation, can be adapted to greener conditions for the synthesis of related aminoalkylnaphthols. This involves the reaction of a naphthol, an aldehyde, and an amine in a single step, significantly reducing the number of synthetic operations and the associated waste. ijcmas.com

Catalyst Development for Sustainable Aminonaphthol Production

The development of sustainable catalysts is a key area of research for the green synthesis of aminonaphthols. The goal is to replace hazardous and stoichiometric reagents with catalytic systems that are efficient, recyclable, and environmentally friendly. A variety of catalysts have been explored for the synthesis of aminonaphthol derivatives, including Lewis acids and Brønsted acids. ijcmas.com

Recent advancements have focused on the use of biodegradable and inexpensive catalysts. For example, tannic acid, a naturally occurring polyphenol, has been successfully employed as a Lewis acid catalyst for the one-pot, solvent-less synthesis of 1-aminoalkyl-2-naphthols. Other green catalysts that have been investigated for similar transformations include p-toluenesulfonic acid (p-TSA), perchloric acid supported on silica (B1680970) (HClO4-SiO2), and ytterbium triflate (Yb(OTf)3). ijcmas.com The use of metal-organic frameworks (MOFs) and other heterogeneous catalysts is also a promising area, as these materials can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. The development of chiral catalysts, such as those based on N,N'-dioxide–scandium(III) complexes, not only promotes enantioselectivity but can also contribute to greener processes by enabling highly efficient and selective transformations under mild conditions. nih.govrsc.org

Solvent-Free and Aqueous-Phase Methodologies

Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry. To this end, solvent-free and aqueous-phase methodologies have been developed for the synthesis of aminonaphthols.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile organic compounds (VOCs). One such technique is "grindstone chemistry," where reactants are ground together in a mortar and pestle, often with a catalytic amount of a solid acid. ijcmas.com This method has been successfully applied to the three-component synthesis of 1-aminoalkyl-2-naphthols, providing good yields in short reaction times with operational simplicity. ijcmas.com The activation energy for the reaction is supplied by the friction generated during grinding. ijcmas.com Microwave irradiation is another solvent-free technique that can accelerate reaction rates and improve yields. researchgate.net For example, the synthesis of 1-hydroxynaphthalene-2-carboxanilides has been achieved under microwave conditions, demonstrating the potential of this technology for related aminonaphthol syntheses. nih.gov

Aqueous-Phase Synthesis:

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While the organic reactants in aminonaphthol synthesis may have low water solubility, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. Research into the use of water for the synthesis of related compounds, such as CF3-oxazinoquinolines, has shown that it can lead to significantly faster reactions and higher yields compared to conventional organic solvents. researchgate.net Biocatalysis in aqueous systems also presents a green alternative. For instance, whole-cell biocatalysis has been used for the production of 1-naphthol in aqueous-organic biphasic systems, a strategy that could potentially be adapted for the synthesis of aminonaphthols. nih.gov

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, is a modern synthetic technique with significant advantages in terms of safety, efficiency, and scalability, aligning well with the principles of green chemistry. In a flow reactor, reactants are continuously pumped through a heated tube or microreactor, where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

The key benefits of flow chemistry for the synthesis of this compound and its derivatives include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better reaction control.

Increased Efficiency and Yield: Precise control over reaction conditions often results in higher yields and purities of the final product.

Scalability: Scaling up a reaction in a flow system can be as simple as running the reactor for a longer period or by "numbering up" (using multiple reactors in parallel).

Integration of Processes: Flow chemistry allows for the integration of multiple reaction and purification steps into a single continuous process, reducing manual handling and waste generation.

While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the principles are readily applicable. The synthesis of other complex molecules, including peptides and active pharmaceutical ingredients, has been successfully demonstrated in flow systems, highlighting the potential of this technology for the production of aminonaphthols. rsc.org

Stereoselective Synthesis and Chiral Induction in Aminonaphthol Frameworks

The stereoselective synthesis of aminonaphthols is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. The development of methods to control the stereochemistry during the synthesis of aminonaphthol frameworks is a key focus of modern organic chemistry.

Asymmetric Catalysis with Chiral Aminonaphthol Ligands

One of the most powerful strategies for achieving enantioselective synthesis is through asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral aminonaphthol derivatives are themselves valuable ligands for a wide range of asymmetric transformations. wikipedia.org The design of these ligands is crucial, with factors such as steric bulk and electronic properties influencing the enantioselectivity of the catalyzed reaction. nih.gov

While this compound itself can act as a chiral ligand, more complex derivatives are often synthesized to fine-tune the catalytic activity. For example, chiral tertiary aminonaphthol ligands, prepared from 2-naphthol, a chiral amine, and an aldehyde, have been shown to be effective in the asymmetric phenyl transfer to aromatic aldehydes. youtube.com The stereochemical outcome of these reactions is highly dependent on the structure of the ligand.

The table below summarizes some examples of asymmetric reactions catalyzed by chiral aminonaphthol-based ligands.

Catalyst SystemReaction TypeSubstrateProductEnantiomeric Excess (ee)
Chiral tertiary aminonaphthol ligandPhenyl transferAromatic aldehydeChiral alcoholVaries with ligand structure
N,N'-dioxide–scandium(III) complexHydroxylative dearomatization2-Naphtholortho-QuinolUp to 95:5 er
Chiral SPINOL-derived borophosphatesAsymmetric reductive aminationKetoneChiral amineUp to 98% ee

Data sourced from various studies on asymmetric catalysis. nih.govrsc.orgyoutube.comresearchgate.net

Chiral Auxiliary and Organocatalytic Strategies

In addition to asymmetric catalysis with metal complexes, chiral auxiliaries and organocatalysis represent two other important strategies for the stereoselective synthesis of aminonaphthols.

Chiral Auxiliary Strategies:

A chiral auxiliary is an optically active compound that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. youtube.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including those derived from natural products like camphor (B46023) and amino acids. nih.gov

For the synthesis of chiral aminonaphthols, a chiral auxiliary can be attached to either the naphthol or the amine component. For example, 1-(alpha-aminobenzyl)-2-naphthol (B1221379) has been used as a chiral auxiliary for the synthesis of enantiopure alpha-aminophosphonic acids. researchgate.net In this case, the chiral aminonaphthol moiety directs the diastereoselective addition of phosphites to an imine. researchgate.net The choice of chiral auxiliary is critical and depends on the specific reaction, with the goal of maximizing diastereoselectivity and ensuring that the auxiliary can be easily removed and recycled. youtube.comnih.govdicp.ac.cn

Organocatalytic Strategies:

Organocatalysis is a sub-discipline of catalysis that utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of potentially toxic and expensive metals. Chiral phosphoric acids, prolinamides, and cinchona alkaloids are examples of common organocatalysts.

Organocatalytic strategies have been successfully employed for the asymmetric functionalization of naphthols. dicp.ac.cn For instance, chiral phosphoric acids have been used to catalyze the enantioselective 1,8-addition of nucleophiles to in situ generated 6-methylenenaphthalen-2(6H)-ones derived from 2-naphthol-based tertiary alcohols. dicp.ac.cn This demonstrates the potential of using the naphthol framework itself as a prochiral substrate in organocatalytic reactions. Organocatalytic methods have also been applied to the asymmetric dearomatization of naphthols, providing access to chiral naphthalenones that can be further elaborated into complex molecules. nih.govrsc.org

The table below provides an overview of different chiral auxiliary and organocatalytic strategies.

StrategyDescriptionExample Application
Chiral Auxiliary A temporarily attached chiral molecule that directs the stereochemistry of a reaction.Use of 1-(alpha-aminobenzyl)-2-naphthol to synthesize enantiopure alpha-aminophosphonic acids. researchgate.net
Organocatalysis The use of small, chiral organic molecules as catalysts.Chiral phosphoric acid-catalyzed enantioselective 1,8-addition to 2-naphthol derivatives. dicp.ac.cn

Computational and Theoretical Investigations of 2 Aminomethyl 1 Hydroxynaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-(aminomethyl)-1-hydroxynaphthalene. These calculations offer a detailed view of the electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 1-naphthol (B170400), DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize molecular geometries and predict electronic properties. bohrium.commdpi.com These studies provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. researchgate.netbhu.ac.in For instance, in related naphthol derivatives, DFT has been used to confirm the presence of intramolecular hydrogen bonding, a key feature influencing the compound's conformation and stability. bhu.ac.in

Table 1: Theoretical Geometrical Parameters of a Naphthol Derivative (Example Data)

Parameter Bond Length (Å) Bond Angle (°)
O-H 0.96 -
C-O 1.36 -
C-C (aromatic) 1.39 - 1.42 -
C-N 1.47 -
C-C-O - 120.5
C-C-N - 118.9
H-O-C - 109.5

Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reaction Mechanism Predictions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A smaller gap suggests higher reactivity. nih.gov

FMO analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks, thereby elucidating potential reaction mechanisms. youtube.comnumberanalytics.com For naphthalene (B1677914) derivatives, FMO calculations can reveal how substituents influence the electronic distribution and, consequently, the reactivity of the naphthalene core. malayajournal.org This analysis is instrumental in designing new molecules with desired chemical properties and predicting their behavior in chemical reactions. numberanalytics.com

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. researchgate.net This is particularly important for understanding intramolecular interactions, such as hydrogen bonding between the hydroxyl and aminomethyl groups.

Such interactions can significantly influence the molecule's preferred conformation and, by extension, its interaction with biological targets. researchgate.net For example, the presence of an intramolecular hydrogen bond can lock the molecule into a specific conformation, which may be the bioactive conformation. researchgate.net Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the barriers between them. nih.gov

Molecular Dynamics (MD) Simulations for Solvent Effects and Biomolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of solvent effects and interactions with biomolecules over time. mdpi.comsciforum.net By simulating the movement of every atom in the system, MD can reveal how the surrounding solvent molecules influence the conformation and dynamics of this compound. nih.gov

Furthermore, MD simulations are invaluable for studying the binding of small molecules to biological targets like proteins or DNA. nih.govunipa.it These simulations can predict the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. sciforum.netnih.gov This information is crucial for drug design and understanding the molecular basis of the compound's biological activity. unipa.it For instance, MD simulations have been used to investigate the interactions of similar small molecules with their biological targets, providing insights into their mechanism of action. nih.gov

Spectroscopic Property Prediction (e.g., Advanced NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net For example, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts for a variety of organic molecules, with results often showing good agreement with experimental values. nih.gov Machine learning approaches are also being developed to improve the accuracy of NMR chemical shift predictions. nih.gov

Vibrational frequencies, corresponding to infrared (IR) spectra, can also be calculated. nih.gov These predicted spectra can aid in the interpretation of experimental IR data and provide further confirmation of the molecule's structure. The comparison of calculated and experimental spectroscopic data is a powerful tool for structural elucidation.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for 1-Naphthol (Example Data)

Proton Experimental Shift (ppm) chemicalbook.com Predicted Shift (ppm)
H2 6.73 -
H3 7.45 -
H4 7.47 -
H5 7.79 -
H6 7.42 -
H7 7.42 -
H8 8.16 -

Note: This table presents experimental data for the parent compound 1-naphthol. Predicted values for this compound would require specific calculations.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Naphthalene Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org For naphthalene scaffolds, QSAR/QSPR models can be developed to predict the properties of new derivatives without the need for extensive experimental testing. nih.gov

These models are built using a dataset of compounds with known activities or properties and a set of calculated molecular descriptors. brieflands.com The descriptors can be electronic, steric, or hydrophobic in nature. Once a statistically robust model is developed and validated, it can be used to predict the activity or property of new, untested naphthalene derivatives, thereby guiding the design of compounds with enhanced characteristics. researchgate.netcivilica.com

Chemical Reactivity and Derivatization Studies of 2 Aminomethyl 1 Hydroxynaphthalene

Functional Group Transformations of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for a variety of chemical reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The aminomethyl group readily undergoes acylation, alkylation, and sulfonylation reactions to yield a range of N-substituted derivatives.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding amides. These reactions are typically high-yielding.

Alkylation: The amino group can be selectively alkylated. For instance, selective alkylation of the hydroxyl group can be achieved by first protecting the amino group with benzaldehyde, followed by alkylation and subsequent hydrolysis. researchgate.net Alternatively, N-alkylation can be achieved through condensation with an aldehyde and subsequent reduction with an agent like sodium borohydride (B1222165) in a one-pot reaction. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for various applications.

The proximate arrangement of the aminomethyl and hydroxyl groups on the naphthalene (B1677914) scaffold facilitates intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. A notable example is the formation of naphthoxazines. These reactions often proceed through the initial formation of a Schiff base, followed by cyclization. The condensation of 2-(aminomethyl)-1-hydroxynaphthalene with aldehydes or ketones can lead to the formation of these heterocyclic structures.

Research has shown that aminomethylated derivatives of dihydroxynaphthalenes can undergo cyclization, and the resulting structures are stabilized by intramolecular hydrogen bonds. researchgate.net For instance, the reaction of aminomethyl derivatives of 2,7-dihydroxynaphthalene (B41206) with formaldehyde (B43269) can lead to the formation of oxazine (B8389632) rings. researchgate.net

Reactant 1Reactant 2Product TypeReference
This compoundAldehyde/KetoneNaphthoxazine researchgate.net
Aminomethylated dihydroxynaphthaleneFormaldehydeOxazine researchgate.net

The presence of both nitrogen and oxygen donor atoms makes this compound and its derivatives excellent ligands for a variety of metal ions. The ability of the amino and hydroxyl groups to participate in hydrogen bonding influences its interactions with metal ions in coordination chemistry.

Derivatives such as Schiff bases formed from this compound are particularly effective chelating agents. researchgate.net These ligands can form stable complexes with a range of transition metals, including but not limited to copper, nickel, cobalt, and zinc. The resulting metal complexes often exhibit interesting electronic, magnetic, and catalytic properties. For example, Schiff base ligands derived from the condensation of tris(2-aminoethyl)amine (B1216632) with 2-hydroxy-1-naphthaldehyde (B42665) form stable complexes with Fe(III), Al(III), and Cr(III). nih.gov The study of these complexes is an active area of research in coordination chemistry.

Metal IonLigand TypeResulting ComplexReference
Fe(III), Al(III), Cr(III)Schiff base of tris(2-aminoethyl)amine and 2-hydroxy-1-naphthaldehydeMetal-Ligand Complex nih.gov
Various Transition MetalsSchiff base derivatives of this compoundMetal Chelate researchgate.net

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group of this compound is another reactive site, enabling a different set of chemical transformations.

Esterification: The hydroxyl group can be esterified using various methods, such as reaction with carboxylic acids or their derivatives. organic-chemistry.org For example, 2-naphthol (B1666908) can be acylated to form esters. google.com

Etherification: O-alkylation of the hydroxyl group leads to the formation of ethers. Selective O-alkylation can be achieved by protecting the amino group, as mentioned previously. researchgate.net The alkylation of 1-naphthol (B170400) with methanol (B129727) over modified zeolites has been studied, leading to both O-alkylation and C-alkylation products. iitm.ac.in

Phenolic Coupling Reactions: The activated naphthalene ring can participate in coupling reactions. For example, the 4-position of 1-naphthol is susceptible to electrophilic attack, which is utilized in the synthesis of diazo dyes through coupling with diazonium salts. atamanchemicals.com

The naphthol ring system can undergo both oxidation and reduction reactions.

Oxidation: The hydroxyl and aminomethyl groups are susceptible to oxidation. Oxidation of naphthols can lead to the formation of naphthoquinones. For example, 1-naphthol biodegrades through the formation of 1-naphthol-3,4-oxide, which then converts to 1,4-naphthoquinone. atamanchemicals.com The use of common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the oxidation of the naphthalene ring system.

Reduction: The naphthalene ring can be reduced under various conditions. Partial reduction of 1-naphthol can yield tetrahydro derivatives, while full hydrogenation can be achieved using catalysts like rhodium. atamanchemicals.com The aminomethyl group can also be reduced to a primary amine. Common reducing agents for such transformations include lithium aluminum hydride and sodium borohydride.

Reactivity of the Naphthalene Aromatic System

The naphthalene ring system is inherently more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the lower loss of resonance energy in forming the intermediate carbocation. libretexts.org The presence of the strongly activating hydroxyl group and the moderately activating aminomethyl group further enhances this reactivity, directing incoming electrophiles to specific positions on the ring.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS):

The directing effects of the hydroxyl and aminomethyl groups are paramount in determining the outcome of electrophilic substitution reactions. The hydroxyl group at C-1 is a powerful activating, ortho-, para-directing group. The aminomethyl group at C-2 is also activating and ortho-, para-directing. In the case of this compound, the positions ortho and para to the hydroxyl group are C-2, C-4, and the peri-position C-8. The positions ortho and para to the aminomethyl group are C-1 and C-3.

Considering the combined influence of these two groups, electrophilic attack is most likely to occur at the C-4 position. This is because the C-4 position is para to the strongly activating hydroxyl group and meta to the aminomethyl group. The directing effect of the hydroxyl group generally dominates. The C-3 position is also activated, being ortho to the aminomethyl group and meta to the hydroxyl group. Steric hindrance from the adjacent aminomethyl group might slightly disfavor substitution at C-3 compared to C-4.

Substitution at other positions is less favored. For instance, the positions on the second ring (C-5, C-6, C-7, and C-8) are generally less reactive in substituted naphthalenes unless under forcing conditions. researchgate.net Theoretical considerations suggest that a +I (inductive effect) substituent at C-1 or C-2 directs incoming electrophiles mainly to the 5-position. researchgate.net However, the powerful resonance effect of the hydroxyl group is expected to favor substitution on the same ring.

A representative table of expected major products from common electrophilic aromatic substitution reactions is provided below.

ReactionReagentElectrophileExpected Major Product
NitrationHNO₃/H₂SO₄NO₂⁺4-Nitro-2-(aminomethyl)-1-hydroxynaphthalene
HalogenationBr₂/FeBr₃Br⁺4-Bromo-2-(aminomethyl)-1-hydroxynaphthalene
SulfonationSO₃/H₂SO₄SO₃This compound-4-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃RCO⁺4-Acyl-2-(aminomethyl)-1-hydroxynaphthalene

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the naphthalene ring of this compound is generally unfavorable. NAS reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to a good leaving group (e.g., a halide) to stabilize the intermediate Meisenheimer complex. The hydroxyl and aminomethyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of a group on the aromatic ring by a nucleophile is not a common reaction pathway for this compound unless the ring is further modified with suitable electron-withdrawing substituents.

Coupling Reactions and Polymerization Pathways

Coupling Reactions:

The hydroxyl group of this compound enables its participation in various coupling reactions, particularly oxidative coupling. Phenolic compounds, including naphthols, can undergo metal-catalyzed oxidative coupling to form biaryl compounds. For instance, iron-catalyzed asymmetric oxidative coupling of 2-naphthols is a known method for synthesizing BINOL derivatives. mdpi.com While specific studies on this compound are scarce, it is plausible that it could undergo similar transformations to yield dimeric structures. The coupling would likely occur at the C-4 position, which is activated by the hydroxyl group.

Metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would require prior functionalization of the naphthalene ring with a halide or triflate to serve as a leaving group.

Polymerization Pathways:

The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group, allows for its potential use as a monomer in polymerization reactions. For example, it could undergo electropolymerization. The anodic oxidation of naphthol derivatives can lead to the formation of polymer films. researchgate.net The resulting polymers may exhibit interesting electronic and optical properties. The polymerization of 1,1'-bi-2-naphthol, for instance, has been shown to occur under irradiation. mdpi.com

Furthermore, the aminomethyl group can react with electrophilic monomers in polycondensation reactions. For example, reaction with diacyl chlorides or diisocyanates could lead to the formation of polyamides or polyureas, respectively. The hydroxyl group could also participate in polyester (B1180765) or polyether synthesis. The specific polymerization pathway would depend on the chosen co-monomer and reaction conditions.

Chemoselectivity and Regioselectivity in Multi-Functionalized Naphthalene Systems

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net In this compound, the primary and secondary amine (after initial reaction) and the phenolic hydroxyl group present different reactive sites. For instance, in an acylation reaction using an acyl chloride, the more nucleophilic amino group would be expected to react preferentially over the hydroxyl group to form an amide. Selective protection of one group would be necessary to direct the reaction to the other. For example, the amino group could be protected as a carbamate (B1207046) to allow for selective O-acylation or O-alkylation of the hydroxyl group.

Regioselectivity:

Regioselectivity concerns the preference for reaction at one position over another. pearson.com As discussed in the context of electrophilic aromatic substitution, the directing effects of the hydroxyl and aminomethyl groups lead to a high degree of regioselectivity, favoring substitution at the C-4 position.

In reactions involving the functional groups, regioselectivity can also be a key consideration. For example, in the synthesis of derivatives, the choice of reagents and reaction conditions can influence which functional group reacts.

The table below provides a hypothetical overview of chemoselective and regioselective reactions.

Reaction TypeReagentExpected OutcomeSelectivity Principle
AcylationAcetyl chloride (1 eq.)N-acylation to form N-acetyl-2-(aminomethyl)-1-hydroxynaphthaleneThe amino group is generally more nucleophilic than the phenolic hydroxyl group.
AlkylationMethyl iodide (excess)N,N-dimethylation and O-methylationBoth the amino and hydroxyl groups can be alkylated under these conditions.
Electrophilic SubstitutionNitrating mixturePredominant formation of the 4-nitro derivativeThe hydroxyl group is a stronger activating and directing group, favoring substitution at the para position.

Exploration of Functional Applications and Research Niches of 2 Aminomethyl 1 Hydroxynaphthalene

Ligand Design in Organometallic Chemistry and Catalysis

The presence of both a hard oxygen donor (hydroxyl) and a borderline nitrogen donor (amino) allows 2-(aminomethyl)-1-hydroxynaphthalene and its derivatives to act as effective chelating ligands for a wide range of metal ions. This has led to their exploration in organometallic chemistry and catalysis. Schiff base derivatives, formed by the condensation of an amine with an aldehyde or ketone, are particularly prominent. While research often focuses on derivatives of the related 2-hydroxy-1-naphthaldehyde (B42665), the principles of coordination and catalysis are directly applicable. These Schiff bases are known to form stable complexes with various transition metals, which can serve as catalysts, models for biological systems, and fluorescent sensors researchgate.netasianpubs.org.

The class of 1,2-amino alcohols, to which this compound belongs, are well-established as valuable chiral auxiliaries and ligands in asymmetric synthesis nih.gov. By reacting the aminomethyl group or by using a chiral amine to form a Schiff base with a related naphthaldehyde, chiral ligands can be created. These ligands can then coordinate with a metal center, creating a chiral environment that enables the enantioselective transformation of substrates.

A prominent strategy involves the reaction of 2-hydroxy-1-naphthaldehyde with a chiral amino acid, such as (S)-valine, to produce a tridentate Schiff base ligand researchgate.net. This ligand, (S)-N-[(2-hydroxynaphthalen-1-yl)methylidene]valine, coordinates to various elements through its hydroxyl oxygen, imine nitrogen, and carboxylate oxygen (κ³O,N,O' coordination). This approach has been used to synthesize a range of chiral, hypercoordinated complexes with elements from groups 4 and 14 researchgate.net. The resulting complexes exhibit specific geometries, such as distorted trigonal bipyramidal or octahedral, which are crucial for inducing stereoselectivity in chemical reactions researchgate.net.

Element (E)PrecursorResulting Complex StructureCoordination NumberReference
Silicon (Si)R₂SiCl₂LER₂Pentacoordinate researchgate.net
Germanium (Ge)R₂GeCl₂LER₂Pentacoordinate researchgate.net
Tin (Sn)R₂SnCl₂LER₂Pentacoordinate researchgate.net
Titanium (Ti)TiCl₄L₂TiHexacoordinate researchgate.net

*L represents the dianion of the (S)-N-[(2-hydroxynaphthalen-1-yl)methylidene]valine Schiff base ligand. R represents an organic substituent.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity and dimensionality, are dictated by the geometry of the metal center and the structure of the organic linker nih.gov.

While specific MOFs built from this compound are not detailed in the available research, its molecular structure makes it an excellent candidate for a linker or precursor in such materials. The compound possesses key features required for a linker:

Coordinating Groups: The hydroxyl and amino groups can both bind to metal centers.

Structural Rigidity: The naphthalene (B1677914) backbone provides a rigid scaffold, which is crucial for forming stable, porous frameworks.

Derivatives of 2-hydroxynaphthalene-1-carbaldehyde are known to form a wide variety of metal complexes, demonstrating the utility of the hydroxynaphthalene scaffold in coordination chemistry researchgate.netasianpubs.org. By extension, the bifunctional nature of this compound makes it suitable for bridging multiple metal centers to form one-, two-, or three-dimensional coordination polymers.

Building Blocks for Advanced Organic Materials

The combination of a planar aromatic ring system and hydrogen-bonding functional groups makes this compound a promising building block for the bottom-up construction of functional organic materials.

Supramolecular chemistry relies on non-covalent interactions to direct the spontaneous organization of molecules into larger, ordered structures. The functional groups on this compound are ideally suited to participate in these interactions:

Hydrogen Bonding: The -OH and -NH₂ groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust networks.

π-π Stacking: The electron-rich naphthalene ring system can stack with other aromatic rings, providing additional stability to the assembly.

Research on related binaphthol derivatives shows that these molecules can form a variety of diverse and complex self-assembled structures, including catenanes, through different non-covalent interactions researchgate.net. Similarly, the interplay of hydrogen bonding and π-π stacking in this compound can be exploited to create controlled supramolecular architectures like nanofibers, gels, or liquid crystals.

The naphthalene moiety is a well-known fluorophore, and its derivatives are widely used in applications requiring fluorescence. The introduction of substituents onto the naphthalene ring can significantly alter its photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield mdpi.com.

The presence of both an electron-donating hydroxyl group and an aminomethyl group on the naphthalene core makes it a candidate for materials exhibiting intramolecular charge transfer (ICT). In ICT compounds, photoexcitation causes a shift of electron density from an electron-donor part of the molecule to an electron-acceptor part. This process is often highly sensitive to the local environment, making ICT dyes excellent sensors mdpi.com. Chiral BINOL-derived dialdehyde (B1249045) fluorescent probes have been shown to recognize amino alcohols through an ICT mechanism, resulting in a significant fluorescence enhancement and a redshift in the emission spectrum mdpi.com. This demonstrates the potential of the hydroxynaphthalene-amino scaffold in designing advanced optical materials. Furthermore, distyrylnaphthalene derivatives have been noted for their use as optical brighteners and as dopants in organic light-emitting diodes (OLEDs), highlighting the versatility of the naphthalene core in electronic materials nih.gov.

Chemical Probes and Biosensors

The fluorescent properties of naphthalene derivatives make them powerful tools for the development of chemical sensors and biological probes researchgate.net. These sensors typically operate by a change in their fluorescence signal (intensity, wavelength, or lifetime) upon binding to a specific analyte.

Derivatives of 2-hydroxynaphthalene are frequently employed as fluorescent chemosensors for detecting metal ions. For example, a Schiff base fluorescent probe was designed to selectively detect aluminum ions (Al³⁺) nih.gov. The probe exhibited a "turn-on" fluorescence response upon binding to Al³⁺, with a low detection limit and a clear binding mechanism. This type of sensor leverages the chelation of the metal ion by the ligand to restrict intramolecular rotation or trigger an ICT process, leading to enhanced fluorescence emission.

Sensor SystemAnalyteDetection LimitBinding Stoichiometry (Probe:Ion)Binding Constant (Kₐ)Reference
Naphthalene-Derivative Fluorescent Probe (F6)Al³⁺8.73 × 10⁻⁸ M2:11.598 × 10⁵ M⁻¹ nih.gov

Beyond small ions, naphthol derivatives have also been investigated for their potential as biosensors through the inhibition of key enzymes. A series of 1-naphthol (B170400) derivatives were synthesized and tested for their ability to inhibit human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases nih.gov. Several of these compounds were found to be excellent inhibitors, with inhibition constants (Kᵢ) in the micromolar and even nanomolar range, demonstrating their potential for applications in biomedical diagnostics and therapeutic development nih.gov.

Development of Fluorescent and Colorimetric Probes for Analytes and Biological Targets (in vitro)

The this compound core structure is a foundational component in the design of fluorescent and colorimetric probes. The proximity of the amino and hydroxyl groups provides an ideal chelation site for metal ions and a platform for reactions that signal the presence of specific analytes.

Derivatives, particularly Schiff bases formed by condensing the amine with an aldehyde, are widely employed as chemosensors. These sensors can detect a variety of metal ions, often with high selectivity and sensitivity. For instance, Schiff base derivatives of 2-hydroxynaphthalene have been developed as highly selective "off-on" fluorescent probes for aluminum ions (Al³⁺). tandfonline.com The mechanism for this recognition involves the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) upon coordination with Al³⁺, leading to a significant enhancement of fluorescence. tandfonline.com Similar Schiff base sensors derived from 2-hydroxy-1-naphthaldehyde demonstrate a "turn-on" fluorescence response to zinc ions (Zn²⁺) through a Chelation-Enhanced Fluorescence (CHEF) mechanism. tandfonline.com In one study, a sensor for Zn²⁺ exhibited an 8-fold increase in fluorescence, with a detection limit of 0.33 µM. tandfonline.com

Beyond metal ions, derivatives have been engineered to detect other relevant species. A probe synthesized from 1-hydroxy-2,4-diformylnaphthalene showed excellent sensitivity and selectivity for sulfite (B76179) and bisulfite ions, with a fluorescence detection limit as low as 9.93 nM. nih.gov The naphthalene framework itself is advantageous, as its rigid, planar, and extensive π-electron system often results in high quantum yields and exceptional photostability, making it an excellent candidate for robust fluorescent probes. nih.govresearchgate.net

Probe TypeAnalyteSensing ModeDetection LimitMechanism
2-hydroxynaphthalene Schiff BaseAl³⁺"Off-On" Fluorescence10⁻⁷ MInhibition of ESIPT
2-hydroxy-1-naphthaldehyde Schiff BaseZn²⁺"Turn-On" Fluorescence0.33 µMCHEF
1-hydroxy-2,4-diformylnaphthalene derivativeSO₃²⁻/HSO₃⁻Fluorescence9.93 nMNot specified

Strategies for Enhanced Sensing Performance

Researchers have employed several strategies to improve the performance of sensors based on the hydroxynaphthalene scaffold. A primary method involves modulating the photoinduced electron transfer (PET) process. For many probes, the lone pair of electrons on the nitrogen of the aminomethyl group can quench the fluorescence of the excited naphthalene fluorophore. researchgate.net However, in the presence of specific analytes or under acidic conditions where the amine is protonated, this PET process is inhibited, "switching on" the fluorescence. researchgate.netnih.gov The pH of the environment is a critical parameter, as it can dictate the protonation state of the amine and hydroxyl groups, thereby affecting the probe's interaction with the target and its fluorescence output. nih.govnih.govresearchgate.net

Another key strategy is Chelation-Enhanced Fluorescence (CHEF). Here, the binding of a metal ion to the probe's receptor site (e.g., the pocket formed by the hydroxyl and aminomethyl groups) restricts intramolecular rotations and vibrations. This rigidity reduces non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. tandfonline.com

Furthermore, the introduction of specific substituents onto the naphthalene ring or the amine can fine-tune the sensor's properties. For example, incorporating electron-donating or electron-withdrawing groups can alter the electronic characteristics of the probe, thereby enhancing selectivity for a particular analyte. nih.gov The inherent photostability of the naphthalene moiety itself contributes to improved sensor performance compared to other fluorophores. nih.govresearchgate.net The development of two-photon absorbing probes based on functionalized naphthalene platforms is another advanced strategy that allows for deep-tissue imaging with reduced photodamage. rsc.org

Intermediates in the Synthesis of Complex Organic Molecules

The this compound structure is a valuable building block in organic synthesis, primarily through its participation in multicomponent reactions (MCRs). MCRs, such as the Betti and Mannich reactions, are highly efficient processes that combine three or more reactants in a single step to generate complex products. tandfonline.com

In the Betti reaction, 2-naphthol (B1666908), an aldehyde, and an amine (such as ammonia (B1221849) or a primary/secondary amine, which can be formed from or related to the aminomethyl group) condense to form aminobenzylnaphthols. tandfonline.com This reaction is a cornerstone for creating a diverse library of these compounds. Similarly, the Mannich reaction is used to synthesize 1-amidoalkyl-2-naphthols from 2-naphthol, an aldehyde, and an amide. researcher.lifersc.org These reactions are often facilitated by various catalysts and can even be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netmit.edu

The resulting aminomethyl and amidoalkyl naphthols are not merely final products; they serve as crucial intermediates for the synthesis of other biologically active molecules. For instance, they are precursors for creating important bioactive compounds like naphthoxazines. researcher.life The ability to easily generate a wide range of derivatives by varying the aldehyde and amine/amide components in these one-pot syntheses makes this compound and its parent compound, 2-naphthol, highly important precursors in medicinal and materials chemistry. nih.govresearcher.life

Bio-conjugation and Chemical Biology Tool Development (excluding clinical applications)

The functional groups of this compound—a primary amine and a phenolic hydroxyl group—make it theoretically suitable for bioconjugation, the process of covalently linking molecules to biomolecules like proteins or nucleic acids. nih.govwebsite-files.com Primary amines are common targets in bioconjugation, readily reacting with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. nih.gov However, while the potential exists, the use of this compound specifically as a bioorthogonal handle or a routine chemical biology tool is not widely documented in the surveyed literature.

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. website-files.comwikipedia.orgnih.gov Common bioorthogonal reactions include copper-free click chemistry involving azides and cyclooctynes, or the Staudinger ligation. nih.govnih.gov These reactions typically require specific, mutually reactive functional groups that are abiotic. While the amine group of this compound could be modified to participate in such reactions, it is not itself a classic bioorthogonal reporter group. Therefore, its application in this specific niche of chemical biology appears limited compared to more established tools.

Interaction with Biomolecules (e.g., DNA binding, enzyme interaction)

Derivatives of the hydroxynaphthalene core have shown significant interactions with important biomolecules in vitro. Platinum(II) complexes of Mannich bases derived from 2-hydroxy-1,4-naphthoquinone (B1674593), a close analogue of the title compound, have been investigated for their interaction with DNA. nih.gov These complexes were found to bind covalently to DNA model bases like 9-ethylguanine (B105967) and 5'-GMP. nih.gov This binding ability is critical to their biological activity, which includes inducing DNA strand breaks and inhibiting topoisomerase I, an enzyme crucial for managing DNA topology. nih.gov

Furthermore, various derivatives have been identified as potent enzyme inhibitors. Amidoalkyl naphthol derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase. nih.gov In a separate study, other 1-naphthol derivatives were found to be effective inhibitors of human carbonic anhydrase (hCA) I and II isoforms, as well as AChE, with inhibition constants (Ki) in the micromolar and even nanomolar range. nih.gov For instance, some derivatives showed Ki values between 0.096 and 0.177 µM for AChE. nih.gov

Derivative ClassBiomolecule TargetType of InteractionKey Finding
Platinum(II) complexes of 2-hydroxy-1,4-naphthoquinone Mannich basesDNA, Topoisomerase ICovalent binding, Catalytic inhibitionInduces DNA strand breaks and inhibits enzyme function. nih.gov
Amidoalkyl naphtholsAcetylcholinesterase (AChE), α-glucosidaseEnzyme inhibitionAct as potent inhibitors of these enzymes. nih.gov
Substituted 1-naphthol derivativesCarbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE)Enzyme inhibitionEffective inhibitors with low Ki values (e.g., 0.096 µM for AChE). nih.gov

Mechanistic Studies of Biological Activity (in vitro)

The biological activities of this compound derivatives have been explored through various in vitro mechanistic studies. The anticancer potential of related aminobenzylnaphthols, synthesized via the Betti reaction, has been linked to the inhibition of enzymes such as cyclin-dependent kinase 2 (CDK2). tandfonline.com

The mechanism of DNA damage by platinum complexes of naphthoquinone Mannich bases involves catalytic inhibition of Topoisomerase I. nih.gov Unlike the free ligands, which did not cause DNA breakage, the platinum complexes were able to induce strand breaks, highlighting that coordination to the metal center is key to this biological activity. nih.gov

In the context of anti-inflammatory action, N,N-bis(2-hydroxy-1-naphthylmethyl) amine, a derivative of the title compound, was shown to inhibit the activation of neutrophils. rsc.org Mechanistically, this compound was found to potently inhibit the release of the granule enzyme lysozyme (B549824) from neutrophils upon stimulation, suggesting that its anti-inflammatory effects are mediated by interfering with degranulation processes. rsc.org Other studies have identified amidoalkyl naphthol derivatives as potent antioxidants and inhibitors of enzymes like α-glucosidase and acetylcholinesterase, with molecular docking studies helping to elucidate the binding modes responsible for this inhibition. nih.gov

Advanced Analytical and Spectroscopic Methodologies for 2 Aminomethyl 1 Hydroxynaphthalene and Its Derivatives

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of 2-(Aminomethyl)-1-hydroxynaphthalene. Its ability to resolve complex mixtures and provide detailed information on fragmentation mechanisms makes it crucial for in-depth molecular analysis.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of protonated this compound. In a typical experiment, the precursor ion is isolated and subjected to collision-induced dissociation (CID), generating a series of product ions. The analysis of these fragments provides a detailed fingerprint of the molecule's structure.

The fragmentation of this compound is expected to follow characteristic pathways for aromatic amines and naphthols. Alpha-cleavage adjacent to the amino group is a dominant fragmentation route for aliphatic amines, leading to the loss of the aminomethyl group or parts thereof libretexts.org. The stable naphthalene (B1677914) ring structure often results in strong molecular ion peaks libretexts.org.

Key fragmentation pathways for protonated this compound ([M+H]⁺) would likely include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, resulting in a prominent [M+H-17]⁺ ion.

Cleavage of the C-C bond between the naphthalene ring and the aminomethyl group. This alpha-cleavage can lead to the formation of a stable naphthylmethyl cation or a related structure.

Loss of Water (H₂O): While less common from phenols under soft ionization, it can occur, particularly with increased collision energy.

Ring Cleavage: At higher energies, fragmentation of the naphthalene ring system can occur, yielding smaller aromatic fragments.

Table 1: Predicted Major Fragment Ions of Protonated this compound in MS/MS Analysis.
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
174.0913157.0648NH₃ (17.0265)1-hydroxy-2-methylnaphthalene cation
174.0913143.0491CH₄N (31.0422)Naphthofuran-type cation
174.0913128.0620C₂H₅N (45.0293)Naphthalene radical cation
174.0913115.0542C₂H₆NO (59.0371)Indenyl cation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. This method provides information on the rotational-averaged collision cross-section (CCS) of an ion, offering insights into its three-dimensional structure and conformational dynamics nih.govresearchgate.net.

For a flexible molecule like this compound, different conformers may exist in the gas phase. These conformers, which may differ in the orientation of the aminomethyl group relative to the hydroxyl group and the naphthalene ring, can be separated by IMS-MS. For instance, intramolecular hydrogen bonding between the amino and hydroxyl groups could lead to a more compact structure with a smaller CCS compared to an extended conformer. Furthermore, protonation can occur at different sites (e.g., the amino group, the hydroxyl group, or the aromatic ring), potentially leading to different protomers that could be resolved by high-resolution IMS osti.gov. Variable temperature IMS-MS experiments can also provide thermodynamic information about conformational changes nih.gov.

Table 2: Hypothetical Conformers of Protonated this compound and Their Expected IMS-MS Characteristics.
ConformerDescriptionExpected Relative CCS (Ų)Potential Stabilizing Interactions
Compact (Folded)Aminomethyl group oriented towards the hydroxyl group.SmallerIntramolecular hydrogen bonding
Extended (Linear)Aminomethyl group oriented away from the hydroxyl group.LargerMinimized steric hindrance
N-protonatedProton localized on the amino group.Varies with conformationMost basic site
O-protonatedProton localized on the hydroxyl group.Varies with conformationPossible under specific conditions

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Advanced NMR spectroscopy techniques are fundamental for the unambiguous structural elucidation of this compound and for probing its dynamic behavior and intermolecular interactions in both solution and the solid state.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, complex molecules often exhibit signal overlap. Two-dimensional (2D) and three-dimensional (3D) NMR experiments are essential for resolving these ambiguities and establishing complete structural connectivity researchgate.net.

For this compound, key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within the naphthalene ring system and on the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is crucial for connecting the aminomethyl group to the correct position on the naphthalene ring and for assigning quaternary carbon atoms. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help to determine the preferred conformation in solution.

Table 3: Expected 2D NMR Correlations for the Structural Elucidation of this compound.
Proton SignalExpected COSY CorrelationsExpected Key HMBC Correlations
-CH₂-NH₂-NH₂ (if not rapidly exchanging)C1, C2, C3 of naphthalene ring
H3H4C1, C2, C4, C4a
H4H3C2, C3, C5, C8a
H5H6C4, C6, C7, C8a
H6H5, H7C5, C7, C8
H7H6, H8C5, C6, C8, C8a
H8H7C1, C6, C7, C8a

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs of a drug can have different physical properties. SSNMR can distinguish between polymorphs because the NMR chemical shifts are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and crystal packing. researchgate.netnih.goveuropeanpharmaceuticalreview.com

For this compound, which has both hydrogen bond donor (-OH, -NH₂) and acceptor (-OH, -NH₂) groups, different packing arrangements could lead to distinct hydrogen-bonding networks. These differences would be observable as variations in the ¹³C and ¹⁵N chemical shifts in the SSNMR spectra of different polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to acquire high-resolution spectra of solid samples.

Table 4: Illustrative ¹³C Solid-State NMR Chemical Shift Differences Between Two Hypothetical Polymorphs of this compound.
Carbon AtomPolymorph A (δ, ppm)Polymorph B (δ, ppm)Δδ (ppm)Probable Cause of Shift Difference
C1 (-OH)152.1154.52.4Different hydrogen bond strength/length involving the hydroxyl group.
C2 (-CH₂NH₂)120.5120.80.3Minor change in local environment.
-CH₂-42.840.12.7Change in conformation (torsion angle) and packing around the aminomethyl group.
C4a134.2135.00.8Variation in π-π stacking interactions.

Dynamic NMR (DNMR) refers to a set of experiments used to study molecular motions and chemical exchange processes that occur on the NMR timescale (typically milliseconds to seconds) nih.gov. These processes can include bond rotations, ring inversions, and chemical reactions. By analyzing changes in NMR lineshapes as a function of temperature, one can extract kinetic and thermodynamic parameters (activation energy, rate constants) for the dynamic process. nih.gov

In this compound, a potential dynamic process is the restricted rotation around the C2-C(H₂) bond. At low temperatures, this rotation might be slow enough on the NMR timescale to give rise to distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, leading to broadening of the signals, followed by coalescence into a single time-averaged signal at higher temperatures. Lineshape analysis of the temperature-dependent spectra would allow for the determination of the energy barrier to this rotation. Exchange Spectroscopy (EXSY) is another DNMR technique that can be used to directly measure the rates of exchange between different conformational states nih.gov.

Table 5: Hypothetical Dynamic NMR Data for Restricted Rotation in this compound.
Temperature (K)Spectral Observation (e.g., for CH₂ protons)Exchange RegimeKinetic Information Derived
220Two sharp, distinct signals (doublet of doublets).Slow ExchangePopulations of rotamers can be estimated from integrals.
260Broadened signals.Intermediate ExchangeRate constant (k) is on the order of the frequency difference (Δν).
280Coalescence of the two signals into one broad peak.CoalescenceRate constant at coalescence can be calculated (k = πΔν/√2).
320One sharp, averaged signal.Fast ExchangeRotation is rapid on the NMR timescale.

X-ray Crystallography and Single Crystal Diffraction

X-ray crystallography and single crystal diffraction are powerful analytical techniques that provide precise information about the three-dimensional arrangement of atoms within a crystalline solid. These methods are indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions. In the context of this compound and its derivatives, these techniques offer critical insights into their solid-state properties and behavior.

Crystal Structure Determination and Polymorph Characterization

The determination of the crystal structure of a compound like this compound through single-crystal X-ray diffraction (SC-XRD) analysis is a fundamental step in its solid-state characterization. This technique allows for the precise mapping of atomic positions, which in turn reveals detailed information about the molecule's conformation, as well as the nature and geometry of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov For instance, in related naphthalene derivatives, SC-XRD has been instrumental in confirming the formation of specific zwitterionic or Schiff base products and in elucidating how various noncovalent interactions contribute to the stability of the crystal lattice. nih.gov

The study of related Schiff base compounds derived from 2-hydroxy-1-naphthaldehyde (B42665) demonstrates the utility of this technique. For example, the crystal structure of C11H9NO2, prepared from the condensation of 2-hydroxy-1-naphthaldehyde with hydroxylammonium chloride, was determined to be monoclinic with the space group P21/c. nih.gov The analysis revealed the presence of intramolecular O—H⋯N hydrogen bonds and intermolecular O—H⋯O and C—H⋯O hydrogen-bond interactions, which result in a two-dimensional network structure. nih.gov

Table 1: Crystallographic Data for a Related Naphthalene Derivative (C22H16N2O2)

ParameterValue
Empirical FormulaC22H16N2O2
Formula Weight340.37
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.5680 (7)
b (Å)6.1020 (5)
c (Å)15.9870 (6)
β (°)91.191 (5)
Volume (ų)835.65 (10)
Z2

This data is for a related hydrazone derivative of 2-hydroxy-1-napthaldehyde and is presented for illustrative purposes. nih.gov

Co-crystal and Host-Guest Complex Structure Analysis

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. google.com The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient, such as its solubility and bioavailability. Host-guest complexes, also known as inclusion complexes, are supramolecular structures where a "host" molecule forms a cavity in which a smaller "guest" molecule is entrapped. nih.govtaylorfrancis.com

X-ray crystallography is the definitive method for determining the structure of co-crystals and host-guest complexes, providing clear evidence of the interactions between the different molecular components. For instance, the analysis of co-crystals of paracetamol with naphthalene revealed a layered structure where the paracetamol and naphthalene molecules are arranged in alternating layers, with specific hydrogen bonding motifs within the paracetamol layers. mdpi.com

Vibrational Spectroscopy (Raman and FT-IR) for Molecular Interactions and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular vibrations of a compound. These techniques are sensitive to the chemical environment of functional groups and can be used to study molecular interactions and monitor the progress of chemical reactions.

In the context of this compound and its derivatives, FT-IR and Raman spectroscopy can be used to identify characteristic functional groups, such as the O-H, N-H, and C-H stretching and bending vibrations, as well as the vibrations of the naphthalene ring system. The positions and intensities of these vibrational bands can be influenced by intermolecular interactions, such as hydrogen bonding. For example, the involvement of O-H and N-H groups in hydrogen bonding typically leads to a broadening and red-shifting of their stretching frequencies in the IR spectrum. researchgate.net

FT-IR spectroscopy is a particularly powerful tool for reaction monitoring. researchgate.netemerginginvestigators.org For instance, in the synthesis of a derivative, the disappearance of the characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product can be tracked over time to determine the reaction kinetics and endpoint. The Amide I and Amide II bands in proteins, for example, are frequently used to monitor changes in protein secondary structure. nih.gov Similarly, for reactions involving this compound, changes in the regions of the O-H, N-H, and other characteristic vibrations can be monitored.

Theoretical calculations, such as those based on density functional theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. nih.govnih.gov By calculating the theoretical vibrational frequencies and comparing them to the experimental spectra, a more detailed understanding of the molecular structure and vibrations can be achieved.

Table 2: Illustrative Vibrational Frequencies for Naphthalene Derivatives

Vibrational ModeApproximate Frequency Range (cm⁻¹)
O-H Stretch (H-bonded)3200 - 3600
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Aromatic Ring Stretch1450 - 1650
C-O Stretch1000 - 1300
C-N Stretch1000 - 1350

This table provides general frequency ranges for functional groups present in this compound and its derivatives and is for illustrative purposes.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These methods are based on the differential interaction of left and right circularly polarized light with a chiral substance.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of absorption of the chromophores in the molecule. libretexts.org The sign and magnitude of these peaks are characteristic of the stereochemistry of the molecule. CD spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral compound. nih.govnih.gov A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture will be CD silent. The presence of an enantiomeric impurity can be detected and quantified by measuring the deviation from the CD spectrum of the pure enantiomer. nih.gov

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of light. slideshare.netslideshare.net An ORD curve is a plot of specific rotation versus wavelength. Similar to CD, ORD curves can exhibit Cotton effects in the vicinity of an absorption band. libretexts.org ORD can be used to determine the absolute configuration of a chiral molecule by comparing the experimental ORD curve with that of a known standard or with theoretical predictions. nih.gov The shape and sign of the Cotton effect in an ORD spectrum are directly related to the spatial arrangement of atoms around the chiral center. libretexts.org

For chiral derivatives of this compound, both CD and ORD can be employed to establish their absolute configuration and to assess their enantiomeric purity. For example, the chiroptical properties of a related chiral binaphthol derivative, 6,6'-dibromo-1,1'-bi-2-naphthol, have been studied using VCD, ECD (Electronic Circular Dichroism), and ORD. nih.gov These studies demonstrate the sensitivity of these techniques to the conformation and absolute configuration of the molecule. nih.gov

Table 3: Comparison of ORD and CD Spectroscopy

FeatureOptical Rotatory Dispersion (ORD)Circular Dichroism (CD)
Principle Measures the variation of optical rotation with wavelength.Measures the differential absorption of left and right circularly polarized light.
Output A plot of specific rotation ([α]) vs. wavelength (λ).A plot of molar ellipticity ([θ]) or differential absorbance (ΔA) vs. wavelength (λ).
Phenomenon Based on the difference in refractive indices for left and right circularly polarized light.Based on the difference in molar extinction coefficients for left and right circularly polarized light.
Application Determination of absolute configuration, conformational analysis.Determination of absolute configuration, enantiomeric purity, secondary structure of biomolecules.

Future Perspectives and Emerging Research Directions for 2 Aminomethyl 1 Hydroxynaphthalene Chemistry

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Materials Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers a transformative approach to understanding and utilizing 2-(aminomethyl)-1-hydroxynaphthalene. These computational tools can overcome conventional experimental limitations by rapidly predicting reaction outcomes and designing novel materials with tailored properties. eurekalert.org

Machine learning models, particularly deep learning algorithms, can be trained on vast datasets of chemical reactions to predict the products, yields, and optimal conditions for reactions involving this compound. nih.gov For instance, by inputting the compound's structural data (SMILES notation) along with various reactants and catalysts, an AI model could predict the likelihood of N-alkylation, O-alkylation, or polymerization, thus guiding synthetic chemists toward the most efficient pathways. nih.gov This predictive power streamlines the discovery of new derivatives and reduces the time and resources spent on trial-and-error experimentation. eurekalert.org

In materials science, AI can accelerate the design of new polymers, metal-organic frameworks (MOFs), or functional coatings derived from this compound. By learning the relationships between molecular structure and material properties, ML algorithms can screen virtual libraries of potential derivatives to identify candidates with desired characteristics, such as high thermal stability, specific optical properties, or strong binding affinity for certain molecules. This data-driven approach is crucial for developing next-generation materials for electronics, sensing, or catalysis.

Below is a table illustrating the types of data inputs and predicted outputs for an ML model focused on this compound.

Data Input for ML Model Description Potential Predicted Output Application Area
SMILES/Molecular Graph of DerivativeRepresents the 2D/3D structure of a potential this compound derivative.Predicted biological activity (e.g., IC50). nih.govDrug Discovery
Reactant & Reagent SMILESInput structures for a chemical reaction involving the aminonaphthol scaffold.Most likely reaction product and yield. nih.govSynthetic Chemistry
Molecular DescriptorsCalculated properties like molecular weight, polarity, and hydrogen bond donors/acceptors.Binding affinity to a specific protein target. nih.govMedicinal Chemistry
Polymer Repeat Unit StructureStructure of a monomer based on this compound.Predicted material properties (e.g., band gap, tensile strength).Materials Science

High-Throughput Screening for Novel Reactivity and Functional Discovery

High-Throughput Screening (HTS) provides a powerful platform for rapidly assessing the chemical reactivity and functional potential of this compound and its derivatives against thousands of biological or chemical targets. axcelead-us.comyoutube.com This technology utilizes advanced robotics and data processing to perform massive parallel experiments, dramatically accelerating the pace of discovery. youtube.com

In the context of functional discovery, a library of compounds derived from the this compound scaffold could be screened against a wide array of biological targets, such as enzymes, receptors, or whole cells, to uncover new therapeutic leads. nih.govnih.gov For example, HTS assays could identify derivatives that inhibit a key enzyme in a disease pathway or that exhibit selective cytotoxicity toward cancer cells. nih.gov The technology enables the testing of a vast chemical space in a short period, increasing the probability of finding a "hit" compound with desirable activity. axcelead-us.comnih.gov

HTS is also invaluable for discovering novel reactivity. By exposing this compound to a diverse set of reagents and catalysts in a microplate format, researchers can quickly identify new transformations or catalytic activities. nih.gov For instance, a fluorescence-based HTS assay could be designed to detect the formation of a specific product, revealing unexpected catalytic properties of a metal complex coordinated to the aminonaphthol ligand.

A typical HTS workflow for functional discovery is outlined in the table below.

HTS Workflow Stage Description Key Technology/Method Objective for this compound
Assay Development Designing a robust and miniaturized assay that produces a measurable signal (e.g., fluorescence, luminescence) in response to a specific event. axcelead-us.comReporter gene assays, fluorescence polarization, TR-FRET. axcelead-us.comDevelop an assay to measure inhibition of a target enzyme or binding to a receptor.
Library Preparation A diverse collection of derivatives of this compound is synthesized and arrayed in microplates.Combinatorial chemistry, automated synthesis.Create a library with varied substituents on the amino and hydroxyl groups.
Automated Screening Robotic systems dispense the compound library into assay plates containing the biological target. youtube.comLiquid handlers, robotic arms, plate readers. youtube.comyoutube.comTest thousands of derivatives for their ability to modulate the target's activity.
Data Analysis & Hit Identification Advanced software analyzes the large datasets to identify "hits" – compounds that show significant activity. youtube.comStatistical analysis, Z-factor calculation. nih.govPinpoint specific derivatives that meet predefined activity criteria for further study.

Sustainable Chemistry and Circular Economy Considerations for Aminonaphthol Derivatives

The principles of sustainable chemistry and the circular economy are increasingly influencing the synthesis and lifecycle of chemical compounds. For aminonaphthol derivatives like this compound, this translates to developing greener synthetic routes and designing products that are either biodegradable or recyclable.

Research into the synthesis of aminonaphthol derivatives has already demonstrated pathways that align with green chemistry principles. For example, one-pot, multi-component reactions, such as the Betti reaction, offer high atom economy by combining multiple starting materials into a single product with minimal waste. researchgate.netresearchgate.net Future research will likely focus on replacing traditional catalysts with more environmentally benign alternatives, such as nano-catalysts or enzymes, and utilizing greener solvents like water or supercritical fluids. researchgate.netresearchgate.net

From a circular economy perspective, the rigid naphthol backbone of this compound could be exploited to create durable and potentially recyclable polymers. Research could focus on designing polymers with reversible bonds, allowing them to be depolymerized back to their monomeric units for reuse. Furthermore, exploring the biodegradability of certain aminonaphthol derivatives is crucial for applications where environmental release is possible. This involves designing molecules that can be broken down by microorganisms into harmless substances, thereby preventing long-term environmental accumulation.

The table below compares traditional synthetic approaches with more sustainable alternatives for aminonaphthol derivatives.

Synthesis Parameter Traditional Approach Sustainable Chemistry Approach Benefit
Catalyst Homogeneous mineral acids or heavy metal catalysts.Heterogeneous catalysts (e.g., nano-CuO), reusable catalysts. researchgate.netReduced waste, catalyst can be recovered and reused.
Solvent Volatile organic compounds (VOCs).Water, ethanol, or solvent-free (neat) conditions. researchgate.netresearchgate.netReduced environmental pollution and health hazards.
Process Multi-step synthesis with purification at each stage.One-pot, multi-component reactions. researchgate.netresearchgate.netHigher efficiency, less energy consumption, lower E-factor.
Atom Economy Often low, with significant byproduct formation.High, maximizing the incorporation of starting materials into the final product. researchgate.netMinimized chemical waste.

Cross-Disciplinary Research and Novel Applications in Unconventional Fields

The future of this compound chemistry will be significantly enriched by cross-disciplinary collaborations, leading to its application in unconventional fields beyond traditional organic and medicinal chemistry. Its unique combination of a fluorescent naphthalene (B1677914) core and reactive functional groups makes it a versatile building block for advanced materials and sensors.

In materials science, its structure is ideal for creating highly selective fluorescent chemosensors. Derivatives can be designed to bind specific metal ions or anions, resulting in a measurable change in fluorescence (a "turn-on" or "turn-off" response). nih.gov For example, modifying the aminomethyl group could create a binding pocket for environmentally significant pollutants like heavy metals, enabling real-time monitoring. rsc.org

Another promising area is in corrosion inhibition. Aminonaphthol derivatives have been shown to adsorb onto metal surfaces, forming a protective layer that prevents corrosion, particularly in acidic environments. researchgate.net Future research could optimize the structure of this compound to enhance its adhesion and protective properties for specific metals and alloys used in industrial applications.

Further unconventional applications could emerge in fields like organic electronics, where naphthalene-based compounds are studied for their semiconductor properties, or in the development of "smart" materials that respond to external stimuli like pH or light.

The table below summarizes potential unconventional applications for this compound.

Field Potential Application Role of this compound Underlying Principle
Environmental Science Fluorescent chemosensor for pollutant detection. nih.govThe core structure acts as a fluorophore, while functional groups provide a selective binding site. rsc.orgBinding of the target analyte modulates the fluorescence emission of the naphthalene ring.
Materials Science / Engineering Corrosion inhibitor for industrial metals. researchgate.netThe molecule adsorbs onto the metal surface, creating a barrier against corrosive agents.The nitrogen and oxygen atoms can coordinate with the metal surface, forming a stable protective film.
Organic Electronics Component in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).Serves as a building block for hole-transporting or emissive materials.The extended π-system of the naphthalene core facilitates charge transport.
Biomaterials Monomer for functional biopolymers or hydrogels.The bifunctional nature (amine and hydroxyl groups) allows for polymerization into biocompatible materials.Polymerization can create scaffolds for tissue engineering or controlled-release drug delivery systems.

Q & A

Q. Table 1. Analytical Techniques for this compound

TechniqueSensitivity (LOD)Matrix ApplicabilityKey Limitations
GC-MS0.1–1 ng/mLEnvironmentalRequires derivatization
LC-MS/MS0.01–0.1 ng/mLBiologicalHigh equipment cost
FTIR1–10 µg/mLPure samplesLimited to functional groups

Q. Table 2. In Vivo Toxicity Endpoints

Organ SystemEndpointAssayRelevance to Compound
HepaticALT/AST levelsSerum biochemistryHepatocyte necrosis
RenalCreatinine clearanceUrinalysisGlomerular filtration rate
RespiratoryBronchoalveolar lavageCytokine profiling (IL-6, TNF-α)Pulmonary inflammation

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